molecular formula C22H29N3O3 B2629872 N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-01-3

N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2629872
CAS No.: 872861-01-3
M. Wt: 383.492
InChI Key: NKTODLSAOQRNEA-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound with a unique structure that includes an indole ring, a piperidine ring, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the piperidine structure.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the indole-piperidine intermediate with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the indole ring, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide: Unique due to its specific combination of functional groups and rings.

    Indole Derivatives: Compounds with similar indole structures but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.

Uniqueness

This compound is unique due to its specific combination of an indole ring, a piperidine ring, and an acetamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-16(2)10-11-23-22(28)21(27)18-14-25(19-9-5-4-8-17(18)19)15-20(26)24-12-6-3-7-13-24/h4-5,8-9,14,16H,3,6-7,10-13,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTODLSAOQRNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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